molecular formula C10H16O4 B1235241 (E)-dec-2-enedioic acid CAS No. 37443-67-7

(E)-dec-2-enedioic acid

Cat. No.: B1235241
CAS No.: 37443-67-7
M. Wt: 200.23 g/mol
InChI Key: XUNMWLWTZWWEIE-FNORWQNLSA-N
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Biochemical Analysis

Biochemical Properties

2E-Decenedioic acid plays a significant role in biochemical reactions. It is involved in the metabolism of fatty acids and dicarboxylic acids. The compound interacts with various enzymes, including acyl-CoA dehydrogenases and enoyl-CoA hydratases, which are crucial for the β-oxidation pathway of fatty acids . These interactions facilitate the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. Additionally, 2E-Decenedioic acid can interact with proteins involved in lipid metabolism, influencing the overall metabolic flux and energy balance within cells.

Cellular Effects

2E-Decenedioic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in lipid metabolism and energy homeostasis . In cellular models, 2E-Decenedioic acid can alter the activity of key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy status. These effects can lead to changes in cellular metabolism, including increased fatty acid oxidation and reduced lipid accumulation.

Molecular Mechanism

The molecular mechanism of action of 2E-Decenedioic acid involves its interactions with various biomolecules. The compound can bind to specific enzymes, such as acyl-CoA dehydrogenases, and modulate their activity . This binding can result in the inhibition or activation of these enzymes, leading to changes in metabolic pathways. Additionally, 2E-Decenedioic acid can influence gene expression by acting as a ligand for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism . These interactions at the molecular level contribute to the compound’s overall effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2E-Decenedioic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2E-Decenedioic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2E-Decenedioic acid in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, including alterations in lipid metabolism and energy homeostasis. These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of 2E-Decenedioic acid can vary with different dosages in animal models. At low doses, the compound has been shown to enhance fatty acid oxidation and improve metabolic health . At higher doses, 2E-Decenedioic acid can exhibit toxic or adverse effects, including liver damage and oxidative stress. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure.

Metabolic Pathways

2E-Decenedioic acid is involved in several metabolic pathways, including the β-oxidation pathway of fatty acids. The compound interacts with enzymes such as acyl-CoA dehydrogenases and enoyl-CoA hydratases, which facilitate the breakdown of fatty acids into acetyl-CoA . This process is essential for energy production and maintaining metabolic homeostasis. Additionally, 2E-Decenedioic acid can influence other metabolic pathways, such as the citric acid cycle and the glyoxylate cycle, by modulating the activity of key enzymes and altering metabolite levels .

Transport and Distribution

The transport and distribution of 2E-Decenedioic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by fatty acid transport proteins (FATPs) and incorporated into cellular lipid pools . Once inside the cell, 2E-Decenedioic acid can interact with intracellular binding proteins, such as fatty acid-binding proteins (FABPs), which facilitate its distribution to various cellular compartments. These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 2E-Decenedioic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria and peroxisomes, where it participates in fatty acid metabolism . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct 2E-Decenedioic acid to these organelles. The localization of the compound within these compartments allows it to interact with key enzymes and proteins involved in metabolic processes, enhancing its overall efficacy and impact on cellular function.

Chemical Reactions Analysis

(E)-dec-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other forms of decenedioic acids.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include bromine, sodium bicarbonate, lithium carbonate, and various solvents like hexamethylphosphoramide and dimethylformamide . Major products formed from these reactions include different esters and acids, such as the diethyl ester of 2E-decenoic acid .

Scientific Research Applications

(E)-dec-2-enedioic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

(E)-dec-2-enedioic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

(E)-dec-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNMWLWTZWWEIE-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCC(=O)O)CC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031664
Record name 2-Decenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37443-67-7
Record name (E)-2-Decenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37443-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dec-2-enedioic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037443677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Decenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEC-2-ENEDIOIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS66U78RBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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